molecular formula C18H19N3OS B2699849 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole CAS No. 2380085-73-2

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No. B2699849
CAS RN: 2380085-73-2
M. Wt: 325.43
InChI Key: POTOYPXXBCAGKY-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole, also known as P4MPT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.

Scientific Research Applications

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has shown potential in various scientific research applications, particularly in medicinal chemistry. It has been studied for its anticancer properties, as it has been found to inhibit the growth and proliferation of cancer cells. 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and cell death.

Mechanism of Action

The mechanism of action of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole is not fully understood, but it is believed to work through multiple pathways. 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and inflammation. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to modulate the expression of genes that are involved in oxidative stress and cell death.
Biochemical and Physiological Effects:
2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has been found to modulate the expression of various cytokines and chemokines, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole has shown promising results in various scientific research applications. However, one limitation of using 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole. One direction is to further investigate its mechanism of action, as this could lead to the development of more effective treatments for cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole to improve its purity and yield. Finally, future research could investigate the potential of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole as a drug delivery system, as it has been found to have good solubility and stability.

Synthesis Methods

The synthesis of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole involves a multi-step process that starts with the reaction of 4-pyridinemethanol with piperidine. This reaction produces 3-(pyridin-4-yloxymethyl)piperidine, which is then reacted with 2-bromo-1,3-benzothiazole to produce 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

properties

IUPAC Name

2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-2-6-17-16(5-1)20-18(23-17)21-11-3-4-14(12-21)13-22-15-7-9-19-10-8-15/h1-2,5-10,14H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTOYPXXBCAGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole

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